molecular formula C8H7Cl2NO2 B8616200 (3,5-Dichlorophenyl)glycine

(3,5-Dichlorophenyl)glycine

Cat. No.: B8616200
M. Wt: 220.05 g/mol
InChI Key: MSZBUVULAMFFEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Dichlorophenyl)glycine is an organic compound characterized by the presence of a phenyl ring substituted with two chlorine atoms at the 3 and 5 positions, and an amino group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dichlorophenyl)glycine typically involves the reaction of 3,5-dichloroaniline with chloroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems helps in achieving high purity levels required for various applications .

Chemical Reactions Analysis

Types of Reactions: (3,5-Dichlorophenyl)glycine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .

Scientific Research Applications

(3,5-Dichlorophenyl)glycine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3,5-Dichlorophenyl)glycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the amino group and the acetic acid moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H7Cl2NO2

Molecular Weight

220.05 g/mol

IUPAC Name

2-(3,5-dichloroanilino)acetic acid

InChI

InChI=1S/C8H7Cl2NO2/c9-5-1-6(10)3-7(2-5)11-4-8(12)13/h1-3,11H,4H2,(H,12,13)

InChI Key

MSZBUVULAMFFEN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.